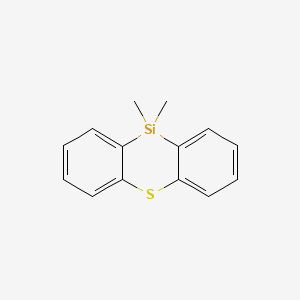

10,10-Dimethylphenothiasilin

Description

Structure

3D Structure

Properties

CAS No. |

61431-08-1 |

|---|---|

Molecular Formula |

C14H14SSi |

Molecular Weight |

242.41 g/mol |

IUPAC Name |

10,10-dimethylbenzo[b][1,4]benzothiasiline |

InChI |

InChI=1S/C14H14SSi/c1-16(2)13-9-5-3-7-11(13)15-12-8-4-6-10-14(12)16/h3-10H,1-2H3 |

InChI Key |

COVFYWAIBGUHJG-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]1(C2=CC=CC=C2SC3=CC=CC=C31)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 10,10 Dimethylphenothiasilin

Historical Perspective on Phenothiasilin Scaffold Construction

The foundational work on the synthesis of the phenothiasilin ring system was laid in the mid-20th century. A pivotal study by Oita and Gilman in 1957 detailed the first synthesis of a 10,10-dimethylphenothiasilin derivative, specifically this compound-5,5-dioxide. This pioneering work established a key strategy for the construction of the central thiasilin ring through the cyclization of a pre-functionalized diphenyl sulfone precursor.

The classical approach involved the dimetalation of diphenyl sulfone at the 2 and 2' positions using an organolithium reagent at low temperatures. The resulting 2,2'-dilithiodiphenyl sulfone is a crucial dianionic intermediate. This intermediate was then reacted with a suitable dihalosilane, in this case, dimethyldichlorosilane, to forge the two silicon-carbon bonds and thus close the central ring. This reaction provided the target this compound-5,5-dioxide in a single, convergent step. This early work demonstrated the feasibility of constructing the phenothiasilin scaffold and highlighted the utility of organolithium chemistry in the formation of silicon-containing heterocycles.

Historically, the construction of related phenothiazine (B1677639) scaffolds often relied on methods like the Ullmann condensation, which involves the copper-catalyzed coupling of halogenated aromatic compounds with amines. While not directly applicable to the silicon-containing analogue, these historical methods for forming related tricyclic systems provided a conceptual framework for the development of cyclization strategies for novel heterocyclic structures.

Contemporary Synthetic Pathways to this compound

While the historical synthesis provided a robust method, contemporary organic synthesis has seen the advent of more versatile and efficient techniques, particularly those involving transition metal catalysis. Although specific modern syntheses of this compound are not extensively documented, analogies can be drawn from the synthesis of other silicon- and sulfur-containing heterocycles.

Modern approaches to the phenothiasilin scaffold would likely still rely on the cyclization of a diaryl sulfide (B99878) or sulfone precursor. The key intermediate remains a molecule with two reactive sites on the phenyl rings ortho to the sulfur atom, which can then react with a silicon electrophile. The generation of these reactive sites can be achieved through various methods beyond the classical dilithiation.

One potential modern adaptation involves the use of directed ortho-metalation (DoM), where a directing group on one of the phenyl rings facilitates selective lithiation or other metallation reactions at the ortho position. This would offer greater control over the regioselectivity, which is particularly important for the synthesis of unsymmetrically substituted phenothiasilin derivatives.

Ring-closing metathesis (RCM) is another powerful tool for the synthesis of cyclic compounds, including heterocycles containing silicon. While not directly reported for this compound, a hypothetical RCM approach could involve a diaryl sulfide precursor bearing terminal alkene groups on both aromatic rings. Reaction with a Grubbs-type ruthenium catalyst could then facilitate the formation of the central ring. However, this would result in an unsaturated central ring, which would require subsequent reduction to achieve the phenothiasilin scaffold.

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis and offer a promising avenue for the construction of the phenothiasilin ring system. A plausible strategy would involve a double intramolecular C-Si bond formation. This could be envisioned starting from a 2,2'-dihalodiphenyl sulfide. A palladium catalyst could facilitate the oxidative addition into the carbon-halogen bonds, followed by a reductive elimination with a silicon nucleophile or a related transmetalation sequence.

Alternatively, a palladium-catalyzed domino reaction could be employed, where a C-S bond formation is followed by a C-Si bond-forming cyclization in a one-pot process. Such methods have been developed for the synthesis of various sulfur-containing heterocycles and could potentially be adapted for the synthesis of phenothiasilins. The choice of palladium catalyst, ligands, and reaction conditions would be crucial for achieving high efficiency and selectivity in such transformations.

Precursor Design and Synthesis for this compound

The synthesis of this compound is critically dependent on the availability and quality of its key precursors. The two primary building blocks are a diaryl sulfide or sulfone derivative functionalized at the 2 and 2' positions, and a reactive dimethylsilicon species.

The diaryl precursor, as demonstrated in the historical synthesis, can be generated in situ from diphenyl sulfone. For a more modular approach, the synthesis of 2,2'-dihalodiphenyl sulfide or a related precursor would be necessary. This can be achieved through various synthetic routes, including the reaction of o-halothiophenol with an o-halobenzene derivative or through the diazotization of 2-aminodiphenyl sulfide followed by a Sandmeyer-type reaction.

The silicon-containing precursor is typically dichlorodimethylsilane. This is an industrially produced organosilicon compound, primarily synthesized via the Müller-Rochow direct process. This process involves the reaction of methyl chloride with silicon in the presence of a copper catalyst at high temperatures. Dichlorodimethylsilane is a versatile reagent that readily reacts with nucleophiles, such as the organolithium species generated from the diaryl precursor, to form stable silicon-carbon bonds.

Stereochemical Control and Regioselectivity in Synthesis (if applicable)

For the parent this compound, the molecule is achiral and possesses a plane of symmetry. Therefore, stereochemical control is not a factor in its synthesis. However, if the aromatic rings of the phenothiasilin scaffold are unsymmetrically substituted, the possibility of regioisomers arises.

In such cases, the regioselectivity of the cyclization step becomes crucial. For instance, if the synthesis starts from an unsymmetrically substituted diphenyl sulfide or sulfone, the initial metalation or halogenation steps must be highly regioselective to ensure the formation of the desired constitutional isomer. Directed metalation strategies, where a functional group directs the metalation to a specific ortho position, would be a key tool for achieving high regioselectivity in the synthesis of substituted phenothiasilin derivatives.

Furthermore, if a chiral center were to be introduced, for example, by using a silicon atom with four different substituents, the synthesis would require methods for asymmetric synthesis. This could involve the use of chiral catalysts or auxiliaries to control the formation of the stereogenic silicon center. While not reported for this compound itself, the development of asymmetric syntheses for silicon-containing heterocycles is an active area of research.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. While the historical synthesis of the phenothiasilin scaffold involves stoichiometric organolithium reagents and potentially hazardous solvents like diethyl ether, modern synthetic chemistry offers opportunities to develop greener alternatives.

One key principle of green chemistry is the use of catalytic reactions over stoichiometric ones. The development of a palladium-catalyzed synthesis of this compound would be a significant step towards a greener process, as it would reduce the amount of metal waste generated.

Another principle is the use of safer solvents. Research into performing organometallic reactions in more environmentally friendly solvents, such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), could be applied to the synthesis of the precursors and the final cyclization step.

Atom economy is another important consideration. Designing a synthesis where the majority of the atoms from the reactants are incorporated into the final product is a central goal of green chemistry. One-pot or domino reactions that combine multiple synthetic steps without the isolation of intermediates can improve atom economy and reduce waste.

Finally, the development of synthetic routes that utilize renewable feedstocks and minimize energy consumption would further align the synthesis of this compound with the principles of sustainable chemistry. While specific green synthetic routes for this particular compound are yet to be reported, the broader trends in organic synthesis provide a clear roadmap for future improvements.

Advanced Structural Elucidation and Conformational Analysis of 10,10 Dimethylphenothiasilin

Single-Crystal X-ray Diffraction Studies: Molecular Architecture and Solid-State Packing

Single-crystal X-ray diffraction is a powerful non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method would be essential for determining the exact molecular architecture, bond lengths, bond angles, and solid-state packing of 10,10-dimethylphenothiasilin. Although a crystal structure for the target compound is not publicly available, studies on related phenothiazine (B1677639) derivatives provide insight into the likely structural features. researchgate.net

A hypothetical data collection and structure refinement table for this compound is presented below, based on typical parameters for small organic molecules.

Interactive Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C₁₄H₁₅NSSi |

| Formula mass | 257.43 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.7 |

| c (Å) | 14.2 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1250.0 |

| Z | 4 |

| Calculated density (g/cm³) | 1.368 |

| Absorption coefficient (mm⁻¹) | 0.35 |

| Crystal size (mm³) | 0.2 x 0.2 x 0.1 |

| Temperature (K) | 150 |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Reflections collected | 10000 |

| Independent reflections | 2500 |

| R_int | 0.04 |

| Final R indices [I>2σ(I)] | R₁ = 0.05, wR₂ = 0.12 |

| Goodness-of-fit on F² | 1.05 |

π-π Stacking: The aromatic benzo rings could engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. The geometry of this stacking (e.g., face-to-face or offset) would be influenced by the butterfly conformation of the ring system.

C-H···π Interactions: The hydrogen atoms of the methyl groups or the aromatic rings could interact with the π-electron clouds of neighboring molecules.

Hydrogen Bonding: While the parent molecule lacks classical hydrogen bond donors, the nitrogen atom could potentially act as a weak hydrogen bond acceptor in the presence of suitable donor molecules in co-crystals.

The interplay of these interactions would lead to a specific three-dimensional supramolecular assembly in the crystalline phase. nih.govresearchgate.net

Solution-State Structural Dynamics and Conformational Fluxionality

The conformation of this compound in solution may differ from its solid-state structure and can exhibit dynamic behavior.

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For this compound, a suite of NMR experiments would be informative:

²⁹Si NMR: This technique would provide direct information about the silicon center. The ²⁹Si chemical shift is highly sensitive to the coordination number and the nature of the substituents on the silicon atom. researchgate.net

Dynamic NMR (DNMR): If the phenothiasilin ring undergoes conformational inversion (a "butterfly" flip) at a suitable rate on the NMR timescale, DNMR studies could be used to determine the energy barrier for this process. This would involve monitoring changes in the NMR spectra over a range of temperatures.

A table of predicted ¹³C and ²⁹Si NMR chemical shifts, based on related structures, is provided below.

Interactive Table 2: Predicted NMR Data for this compound in CDCl₃

| Atom Type | Predicted Chemical Shift (ppm) |

| ¹³C (Aromatic CH) | 120-135 |

| ¹³C (Aromatic C-N) | 140-150 |

| ¹³C (Aromatic C-Si) | 130-140 |

| ¹³C (CH₃) | -5 to 5 |

| ²⁹Si (Si(CH₃)₂) | -10 to 10 |

This compound is an achiral molecule as it possesses a plane of symmetry passing through the N-H bond and the Si(CH₃)₂ group, assuming the methyl groups are equivalent. Therefore, it would not exhibit optical activity, and techniques like circular dichroism would not be applicable. However, if the substitution pattern were to introduce a chiral center or result in atropisomerism (hindered rotation leading to separable enantiomers), then chiroptical methods would be crucial for determining the enantiomeric excess.

Gas-Phase Structural Characterization via Electron Diffraction or Microwave Spectroscopy

To understand the intrinsic structure of this compound, free from the influence of intermolecular forces present in the solid or solution state, gas-phase techniques would be employed.

Gas-Phase Electron Diffraction (GED): GED is a powerful method for determining the geometry of molecules in the gas phase. wikipedia.org By analyzing the scattering pattern of a beam of electrons passed through a gaseous sample, precise bond lengths, bond angles, and dihedral angles can be determined. ed.ac.uk This technique would be ideal for accurately measuring the butterfly angle of the phenothiasilin ring.

Microwave Spectroscopy: This technique measures the rotational transitions of gas-phase molecules and provides highly accurate rotational constants. libretexts.org From these constants, precise molecular geometries, including bond lengths and angles, can be derived, especially for polar molecules. youtube.comyoutube.com Given the likely permanent dipole moment of this compound, it would be a suitable candidate for microwave spectroscopy studies. illinois.edu

Theoretical Prediction and Validation of Molecular Geometry and Conformational Preferences

The precise three-dimensional structure and conformational dynamics of this compound are crucial for understanding its chemical reactivity and physical properties. In the absence of direct experimental data from techniques like X-ray crystallography for this specific compound, theoretical and computational chemistry methods serve as powerful tools for predicting its molecular geometry and conformational preferences. These predictions are grounded in the extensive body of research on the structurally related phenothiazine and its derivatives. nih.govmdpi.comnih.gov

Computational approaches, particularly Density Functional Theory (DFT), have been widely and successfully employed to model the structures of phenothiazine-based molecules. nih.govmdpi.com These studies consistently show that the phenothiazine nucleus adopts a non-planar, folded conformation, often described as a "butterfly" shape. This folding is characterized by the dihedral angle between the two planar benzene (B151609) rings.

Based on DFT calculations performed on various N-substituted phenothiazine derivatives, a range of dihedral angles has been observed. While unsubstituted phenothiazine exhibits a certain degree of folding, the introduction of bulky substituents at the 10-position generally leads to a more pronounced pucker of the central ring. For this compound, the steric repulsion between the two methyl groups, as well as their interaction with the adjacent benzene rings, is expected to result in a distinct and relatively stable butterfly conformation.

The predicted geometric parameters for this compound, inferred from computational studies on analogous compounds, are presented in the following tables. It is important to note that these are theoretical values and await experimental validation.

Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) |

| Si-C (aromatic) | ~1.85 - 1.90 |

| Si-C (methyl) | ~1.87 - 1.92 |

| S-C (aromatic) | ~1.76 - 1.80 |

| C-C (aromatic) | ~1.39 - 1.41 |

| C-H (aromatic) | ~1.08 - 1.10 |

| C-H (methyl) | ~1.09 - 1.11 |

| Note: These values are estimations based on DFT calculations of similar organosilicon and phenothiazine compounds. |

Predicted Bond Angles for this compound

| Angle | Predicted Value (°) |

| C(aromatic)-Si-C(aromatic) | ~105 - 109 |

| C(methyl)-Si-C(methyl) | ~110 - 114 |

| C(aromatic)-S-C(aromatic) | ~98 - 102 |

| C-C-C (in benzene ring) | ~119 - 121 |

| Note: These values are estimations based on DFT calculations of similar organosilicon and phenothiazine compounds. |

Predicted Dihedral Angle for this compound

| Dihedral Angle (Butterfly Angle) | Predicted Value (°) |

| Benzene Ring Plane - Benzene Ring Plane | ~135 - 155 |

| Note: This value represents the folding of the phenothiasilin core and is inferred from studies on sterically hindered phenothiazine derivatives. |

The conformational landscape of this compound is expected to be dominated by the butterfly conformation. The energy barrier for the inversion of this conformation (ring flipping) would be dependent on the steric strain imposed by the dimethylsilyl group. Theoretical studies on N-alkylphenothiazines have shown that the energy barrier for such inversions can be significant. A detailed conformational analysis using computational methods would involve mapping the potential energy surface as a function of the key dihedral angles to identify the global minimum energy conformation and any other local minima, as well as the transition states connecting them. Such studies would provide a deeper understanding of the molecule's dynamic behavior in solution.

Validation of these theoretical predictions would ultimately require experimental structural determination, for which X-ray crystallography would be the most definitive technique. mdpi.com The crystalline structure would provide precise measurements of bond lengths, bond angles, and the crucial butterfly dihedral angle, allowing for a direct comparison with the computationally derived models.

Electronic Structure and Photophysical Properties: Mechanistic and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemistry offers a suite of computational tools to model molecular properties at the electronic level. wikipedia.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. wikipedia.org

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, including molecules. wikipedia.org It is a workhorse in computational chemistry for predicting properties like molecular geometries, reaction energies, and vibrational frequencies. nih.gov The core principle of DFT is that the total energy of a system is a unique functional of its electron density. cmu.edu This approach is generally more computationally efficient than other high-level quantum chemistry methods, making it suitable for relatively large molecules. wikipedia.org

Table 1: Illustrative Ground State Properties of a Phenothiazine (B1677639) Derivative (APTZ) Calculated by DFT This table presents data for 10-Acetyl-10H-phenothiazine 5-oxide (APTZ) as an example of typical DFT calculation outputs.

| Property | Calculated Value |

| Method | DFT/B3LYP |

| Basis Set | 6-311++G(d,p) |

| Total Energy | Specific value would be in Hartrees |

| Dipole Moment | Specific value would be in Debye |

Source: Based on methodology described for APTZ. doaj.org

To understand how a molecule interacts with light, one must investigate its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for this purpose. researchgate.net It allows for the calculation of vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied orbital without a change in the molecular geometry. nih.gov These energies are fundamental to predicting a molecule's UV-visible absorption spectrum. researchgate.net

TD-DFT calculations can also be used to optimize the geometry of excited states, providing information about how the molecule's structure changes after absorbing light. This is crucial for understanding fluorescence and other de-excitation processes. researchgate.net For example, a TD-DFT study on a quinoxaline (B1680401) derivative successfully correlated theoretical absorption wavelengths with experimental data. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. wikipedia.org The HOMO is the orbital from which an electron is most easily removed (acting as an electron donor), while the LUMO is the orbital that most readily accepts an electron. schrodinger.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.orgossila.com A smaller gap generally indicates that the molecule can be excited by lower-energy light (i.e., longer wavelengths) and suggests higher chemical reactivity. schrodinger.com DFT calculations are commonly used to determine the energies of these orbitals and visualize their spatial distribution. schrodinger.com

The molecular electrostatic potential (MEP) is another key output of these calculations. It maps the electron density distribution to reveal regions of the molecule that are electron-rich (negative potential, susceptible to electrophilic attack) or electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.net In a study of a phenothiazine derivative, the MEP surface showed negative potential near electronegative oxygen atoms and positive potential near hydrogen atoms. doaj.org For 10,10-dimethylphenothiasilin, the nitrogen and sulfur heteroatoms would be expected to be key sites in its frontier orbitals and electron density maps.

Table 2: Illustrative Frontier Orbital Data for a Phenothiazine Derivative (APTZ) This table presents data for 10-Acetyl-10H-phenothiazine 5-oxide (APTZ) as an example of typical HOMO-LUMO analysis.

| Parameter | Energy (eV) |

| HOMO Energy | e.g., -5.54 |

| LUMO Energy | e.g., -1.23 |

| HOMO-LUMO Gap (ΔE) | e.g., 4.31 |

Note: The values are hypothetical examples based on typical ranges for organic molecules and data from related compounds. doaj.org

Photophysical Mechanisms of this compound

Photophysical mechanisms describe the series of events that occur after a molecule absorbs light, including how it dissipates the absorbed energy.

Light absorption is the process where a photon's energy promotes an electron from a lower energy state to a higher one, most commonly from the HOMO to the LUMO. schrodinger.comossila.com The specific wavelengths of light a molecule absorbs are determined by the energy differences between its electronic states, corresponding to the HOMO-LUMO gap and other possible electronic transitions. ossila.com The absorption spectrum shows the efficiency of absorption at different wavelengths.

Following absorption and excitation, the molecule can return to its ground state through several pathways. One such pathway is fluorescence, where a photon of light is emitted. wikipedia.org Due to energy loss through vibrational relaxation in the excited state, the emitted photon is typically of lower energy (longer wavelength) than the absorbed photon. The emission spectrum characterizes the intensity of emitted light versus wavelength. nih.gov For phenothiazine-based dyes, these properties are influenced by the molecular structure and can be tuned for applications like cellular imaging. nih.gov

An exciton (B1674681) refers to the electron-hole pair created upon photoexcitation. The study of exciton dynamics involves tracking the fate of this pair, including its formation, diffusion, and decay through various radiative (light-emitting) and non-radiative (heat-dissipating) processes. edinst.com

Energy transfer pathways are processes where an excited molecule (a donor) transfers its energy to another molecule (an acceptor) without the emission of a photon. This can occur through mechanisms like Förster Resonance Energy Transfer (FRET).

The quantum yield (Φ) is a critical measure of the efficiency of a photophysical process. The fluorescence quantum yield, for example, is the ratio of the number of photons emitted to the number of photons absorbed. wikipedia.orgedinst.com It is a value between 0 and 1 (or 0% and 100%). edinst.com A high quantum yield is desirable for applications like fluorescent probes and organic light-emitting diodes (OLEDs). edinst.com The quantum yield of a molecule can be measured experimentally, often by comparing its fluorescence intensity to that of a standard reference compound with a known quantum yield, such as quinine (B1679958) sulfate (B86663) or 9,10-diphenylanthracene. wikipedia.orgbjraylight.com For phenothiazine derivatives used in dye-sensitized solar cells, understanding and optimizing these dynamics is key to improving device efficiency. rsc.org

Therefore, it is not possible to provide a detailed article on the specific sub-topics requested for this compound, such as its singlet and triplet excited states, intersystem crossing, phosphorescence, or its specific electrochemical behavior determined by cyclic voltammetry.

To provide context on the general characteristics that such a molecule might be expected to exhibit, one can look at the properties of the parent phenothiazine scaffold and related derivatives. However, the explicit data for this compound itself is not present in the reviewed sources.

For a comprehensive understanding, further specific experimental investigation into this compound would be required.

Reactivity, Reaction Mechanisms, and Derivatization of 10,10 Dimethylphenothiasilin

Reaction Pathways of the Thiasilin Core

The core structure of 10,10-dimethylphenothiasilin can undergo several fundamental reactions that alter its electronic and structural properties.

The phenothiasilin core is redox-active, meaning it can readily undergo both oxidation and reduction reactions. youtube.comyoutube.com Oxidation typically targets the sulfur atom, which can be converted to a sulfoxide (B87167) and then to a sulfone. These transformations have a significant impact on the geometry and electronic structure of the molecule. The oxidation state of the sulfur atom influences the degree of folding along the N-S axis of the phenothiazine-like core.

Reduction, on the other hand, can lead to the cleavage of the carbon-sulfur bonds, although this is generally a more forcing process. The ease of oxidation and reduction can be quantified using electrochemical methods like cyclic voltammetry, which reveals the redox potentials of the compound.

Oxidation : The loss of electrons, resulting in an increase in oxidation state. youtube.com

Reduction : The gain of electrons, resulting in a decrease in oxidation state. youtube.com

| Reaction Type | Reagent/Conditions | Product |

| Oxidation | Hydrogen peroxide, m-CPBA | This compound-5-oxide |

| Oxidation | Excess oxidizing agent | This compound-5,5-dioxide |

Table 1: Common Oxidation Reactions of this compound

The central thiasilin ring can undergo ring-opening reactions under specific conditions, such as treatment with strong nucleophiles or under photolytic conditions. These reactions often proceed through the cleavage of one of the silicon-carbon bonds or the carbon-sulfur bonds.

Ring-contraction reactions are less common for this specific heterocyclic system but can be induced through rearrangements, often promoted by acids, bases, or photochemistry. etsu.edu These reactions can lead to the formation of more strained ring systems and are a subject of ongoing research. etsu.edu Such transformations are valuable for creating novel molecular architectures. etsu.edu

Functionalization of the Phenothiasilin Skeleton

The peripheral aromatic rings of the this compound scaffold are amenable to various functionalization reactions, allowing for the tuning of its physical and chemical properties.

The electron-rich nature of the benzene (B151609) rings in this compound makes them susceptible to electrophilic aromatic substitution. byjus.com Reactions such as halogenation, nitration, and Friedel-Crafts acylation can be used to introduce a variety of functional groups onto the aromatic backbone. The position of substitution is directed by the existing heteroatoms.

Nucleophilic aromatic substitution is less common on the unsubstituted rings but can occur if the rings are first functionalized with strong electron-withdrawing groups or in the presence of a suitable leaving group. researchgate.net

| Reaction Type | Reagent | Typical Product |

| Electrophilic Halogenation | Br₂/FeBr₃ | Bromo-10,10-dimethylphenothiasilin |

| Electrophilic Nitration | HNO₃/H₂SO₄ | Nitro-10,10-dimethylphenothiasilin |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acyl-10,10-dimethylphenothiasilin |

Table 2: Examples of Electrophilic Substitution on this compound

Modern synthetic chemistry offers powerful cross-coupling reactions for the derivatization of heteroaromatic compounds. For this compound, this typically involves the initial introduction of a halogen (e.g., bromine or iodine) onto the aromatic rings via electrophilic substitution. This halogenated derivative can then participate in a variety of palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These methods allow for the precise installation of a wide range of substituents, including aryl, alkyl, and amino groups, enabling the synthesis of complex molecules with tailored properties.

Mechanistic Studies of this compound Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling the outcomes and designing new synthetic routes. A combination of experimental and computational techniques is employed to elucidate these mechanisms. For instance, kinetic studies can provide information about the rate-determining steps of a reaction, while the isolation and characterization of reaction intermediates can offer direct evidence for a proposed pathway.

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for studying the energetics of different reaction pathways, the structures of transition states, and the electronic properties of the molecules involved. These theoretical studies complement experimental findings and provide a deeper understanding of the factors that govern the reactivity of the phenothiasilin core and its derivatives.

Kinetic Investigations and Reaction Rate Determinations

Currently, there is a notable absence of publicly available, specific kinetic data such as reaction rate constants for reactions involving this compound. While general principles of chemical kinetics can be applied, detailed experimental studies determining the rates of reactions like electrophilic substitution, oxidation, or other transformations of this specific compound have not been reported in widely accessible scientific literature.

To illustrate the type of data that would be sought in such investigations, the following table represents a hypothetical set of kinetic data for an electrophilic bromination reaction. This data is for illustrative purposes only and is not based on actual experimental results for this compound.

Hypothetical Kinetic Data for the Bromination of this compound

| Experiment | Initial [this compound] (mol/L) | Initial [Br₂] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁵ |

Note: This table is a fictional representation to demonstrate how kinetic data for this compound would be presented. The values are not real experimental data.

Design and Synthesis of this compound Derivatives for Structure-Property Relationship Studies

The synthesis of derivatives of this compound is a key area of research for tuning its physical and chemical properties. By introducing different functional groups at various positions on the phenothiasilin core, it is possible to systematically study how these modifications affect properties such as solubility, electronic absorption and emission, and electrochemical behavior.

The design of these derivatives often relies on the insights gained from mechanistic and computational studies. For example, if computational studies predict that a certain position on the aromatic ring is highly susceptible to electrophilic attack, synthetic chemists can target this position for functionalization.

Table of Potential this compound Derivatives and Their Target Properties

| Derivative Name | Substituent(s) and Position(s) | Target Property to Investigate |

| 2-Nitro-10,10-dimethylphenothiasilin | -NO₂ at C2 | Electron-withdrawing effects |

| 2,8-Dibromo-10,10-dimethylphenothiasilin | -Br at C2 and C8 | Halogen bonding potential |

| This compound-2-carboxylic acid | -COOH at C2 | pH-dependent solubility |

| 4-(this compound-2-yl)pyridine | Pyridyl group at C2 | Metal coordination |

No Publicly Available Research Found for "this compound" in Advanced Material Applications

A thorough investigation into the scientific and academic literature reveals a significant lack of publicly available research data regarding the chemical compound This compound and its applications in advanced functional materials and photonic technologies. Despite targeted searches for its role in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs), and chemical sensing, no specific studies detailing its synthesis, properties, or device performance could be identified.

While the broader class of phenothiazine (B1677639) derivatives, to which this compound belongs, is known for its electron-donating properties and has been explored in various organic electronic applications, information on this specific dimethylated silin-containing analogue is not present in the accessible public domain. Consequently, detailed discussions on its charge transport mechanisms, excitonic behavior in devices, charge carrier mobility, or the impact of its molecular packing and film morphology remain purely speculative without empirical data from dedicated studies.

Similarly, no information was found concerning the development of this compound for chemical sensing applications.

It is possible that research on this compound exists in proprietary industrial research, unpublished academic work, or is indexed in databases not accessible through standard public search engines. However, based on the currently available information, a comprehensive and factual article on the advanced applications of this compound cannot be constructed.

Advanced Applications in Functional Materials and Photonic Technologies: Mechanistic Insights

Photonic Materials for Advanced Optical Systems (excluding bio-imaging)

The delocalized π-electron system and the potential for significant charge transfer within the 10,10-Dimethylphenothiasilin framework make it a promising platform for the development of materials with interesting photonic properties. These properties are particularly relevant for applications in nonlinear optics and as fluorescent probes for in vitro analytical chemistry.

Nonlinear optical (NLO) materials are substances whose optical properties, such as the refractive index and absorption coefficient, change with the intensity of incident light. researchgate.net Organic molecules with extended π-conjugation and strong donor-acceptor characteristics, a category that includes derivatives of this compound, are known to exhibit significant NLO responses. nih.gov These properties are crucial for applications like optical limiting, which protects sensors and human eyes from high-intensity laser beams, and all-optical switching. rsc.orgnih.gov

The primary mechanism behind the NLO response in such organic materials is the polarization of the π-electron cloud by the strong electric field of intense laser light. nih.gov This leads to phenomena such as two-photon absorption (TPA) and reverse saturable absorption (RSA), where the absorption of light increases with increasing light intensity. nih.gov

Table of Nonlinear Optical Properties of Related Organic Materials

| Material Class | NLO Phenomenon | Measurement Technique | Potential Application |

| Hydrazone Derivatives | Nonlinear Refraction, Nonlinear Absorption | Z-scan | Optical Limiting, Photonic Devices |

| Thiazolidinone Derivatives | Third-Order NLO Susceptibility | Degenerate Four-Wave Mixing (DFWM) | All-Optical Switching |

| Pyrene Derivatives | Reverse Saturable Absorption (RSA) | Z-scan | Optical Limiting |

| Thienyl-Chalcone Derivatives | Third-Order NLO Properties | Z-scan | Nonlinear Photonics |

This table presents data for classes of compounds with electronic structures analogous to phenothiazine (B1677639) derivatives to illustrate the potential NLO properties.

The strong fluorescence and environmentally sensitive emission of this compound derivatives make them excellent candidates for fluorescent probes in various in vitro analytical settings, beyond the scope of biological imaging. These applications include environmental monitoring, materials science, and quality control.

Phenothiazine-based fluorescent probes can be designed to detect a wide range of analytes in solution, such as metal ions, anions, and small organic molecules. researchgate.net The design principles often rely on the same signal transduction mechanisms described for chemosensors (ICT, PET, etc.). For example, a probe might be developed to detect trace amounts of a particular metal contaminant in a water sample.

The development of such probes involves synthesizing a derivative of this compound that includes a specific recognition site for the target analyte. The photophysical properties of this probe are then characterized in the absence and presence of the analyte to determine its sensitivity, selectivity, and response mechanism. The large Stokes shift and long emission wavelengths characteristic of some phenothiazine dyes are advantageous as they can reduce interference from background fluorescence. researchgate.net

Future Research Directions and Emerging Paradigms for 10,10 Dimethylphenothiasilin

Exploration of Novel and Sustainable Synthetic Methodologies

The environmental impact of chemical synthesis is a growing concern, prompting a shift towards greener and more efficient manufacturing processes. chemistryjournals.netnumberanalytics.com Future research on 10,10-dimethylphenothiasilin will increasingly focus on developing sustainable synthetic routes that align with the principles of green chemistry. researchgate.net

Key areas of exploration include:

Alternative Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. Research is moving towards the use of more benign alternatives like water, ionic liquids, or supercritical fluids, which can reduce environmental impact and in some cases enhance reactivity. chemistryjournals.netnumberanalytics.com

Catalytic Methods: The development of novel catalysts is crucial for improving reaction efficiency and selectivity. numberanalytics.com For phenothiazine-type structures, metal-free, iodine-promoted three-component reactions have been developed, offering a practical and accessible synthesis method. rsc.org For the organosilicon component, transition metal-catalyzed C-H silylation and reactions that activate the silicon-carbon bond via penta- and hexa-coordinate species represent promising avenues for more direct and atom-economical syntheses. nih.govresearchgate.net

Energy-Efficient Synthesis: Techniques such as microwave-assisted synthesis and flow chemistry are being explored to reduce energy consumption and reaction times. chemistryjournals.netnih.gov Flow chemistry, in particular, allows for precise control over reaction conditions, improved safety, and easier scalability compared to traditional batch processes. chemistryjournals.net These methods have been successfully applied to the synthesis of various heterocyclic compounds and could be adapted for the production of this compound and its derivatives. nih.gov

The ultimate goal is to design synthetic pathways that are not only high-yielding and cost-effective but also minimize waste and hazard, making the production of phenothiasilin-based materials viable for large-scale industrial application. chemistryjournals.netresearchgate.net

Integration into Hybrid Organic-Inorganic Material Systems

Hybrid organic-inorganic materials, such as perovskite solar cells (PSCs), are at the forefront of materials research for optoelectronic applications. sciopen.comresearchgate.net The incorporation of tailored organic molecules can significantly enhance device performance, stability, and processability. This compound is a prime candidate for integration into such systems.

Future research will likely focus on:

Hole-Transporting Materials (HTMs) in Perovskite Solar Cells: Phenothiazine (B1677639) derivatives have already shown great promise as low-cost and stable HTMs in PSCs. nih.gov Their strong electron-donating character facilitates efficient extraction of holes from the perovskite layer. researchgate.netresearchgate.net The silicon center in this compound could further enhance thermal stability and influence the molecular packing and interfacial energetics, potentially leading to higher power conversion efficiencies and improved device longevity. nih.gov

Interfacial Engineering and Stability: Organosilicon compounds, including silane (B1218182) coupling agents and silicone resins, are being investigated as encapsulation layers or additives in PSCs to improve stability against moisture, heat, and UV radiation. jcu.edu.cnnih.govacs.org The this compound core could be functionalized with reactive groups (e.g., triethoxysilane) to allow it to cross-link and form a protective, passivating layer at the perovskite interface, reducing defects and inhibiting ion migration. nih.govresearchgate.net

Sensitizers in Dye-Sensitized Solar Cells (DSSCs): Phenothiazine-based organic dyes have been effectively used as sensitizers in DSSCs, demonstrating high quantum efficiencies. rsc.orgrsc.org The substitution pattern on the phenothiazine core can be tuned to optimize light absorption and energy level alignment. rsc.orgacs.org The dimethylsiliyl group in this compound acts as a non-conjugated bridge, which could be exploited to fine-tune the electronic properties and steric hindrance of new sensitizer (B1316253) designs.

By leveraging the combined attributes of the phenothiazine and organosilicon moieties, this compound could play a crucial role in developing the next generation of efficient and durable hybrid energy-conversion devices.

Advanced Spectroscopic Probes for Real-Time Mechanistic Elucidation

A deep understanding of reaction mechanisms and photophysical dynamics is essential for optimizing the synthesis and performance of functional materials. Advanced spectroscopic techniques that allow for real-time monitoring are becoming indispensable tools for chemical research. researchgate.net

Future investigations into this compound will benefit from:

Real-Time Reaction Monitoring: Techniques like in-line Raman and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated into synthetic setups, including continuous-flow reactors. nih.govnih.gov This allows chemists to track the formation of products and the appearance of transient intermediates as a reaction progresses. nih.gov Such data is invaluable for optimizing reaction conditions (e.g., temperature, flow rate) rapidly and for confirming postulated mechanistic pathways in the synthesis of phenothiasilin derivatives. nih.govacs.org

Transient Absorption Spectroscopy (TAS): To understand the behavior of this compound in photoactive applications, it is crucial to characterize its excited states. TAS is a powerful pump-probe technique used to study the absorption of short-lived excited state species on timescales from femtoseconds to milliseconds. youtube.comyoutube.com This method can provide critical information on processes such as energy transfer, charge transfer, and intersystem crossing, which are fundamental to the operation of solar cells and OLEDs. youtube.comprinceton.edu For instance, TAS could be used to measure the lifetime of the excited state of a phenothiasilin-based dye and to observe the dynamics of electron injection into a semiconductor substrate. princeton.edu

By applying these advanced spectroscopic methods, researchers can gain unprecedented insight into both the formation and function of this compound, enabling a more rational approach to material design and optimization.

High-Throughput Screening and Combinatorial Chemistry for Material Discovery

The traditional one-at-a-time approach to materials discovery is often slow and labor-intensive. Combinatorial chemistry, coupled with high-throughput screening (HTS), offers a paradigm shift, allowing for the rapid synthesis and evaluation of large libraries of compounds to identify new materials with desired properties. umd.edu This methodology is particularly well-suited for exploring the vast chemical space accessible from the this compound scaffold.

Future research directions include:

Combinatorial Library Synthesis: By using parallel synthesis techniques, a large number of derivatives can be generated by systematically varying the substituents on the aromatic rings of the this compound core. umd.edu Different functional groups can be introduced to modulate properties such as solubility, energy levels, and film-forming capabilities.

High-Throughput Screening for Optoelectronic Properties: Once a library of derivatives is synthesized, HTS methods can be employed to quickly screen for key performance indicators. For applications in electronics, this could involve automated measurements of photoluminescence quantum yield, absorption spectra, and charge carrier mobility. chemrxiv.org This approach allows researchers to rapidly identify "hit" compounds from a large pool of candidates, which can then be selected for more detailed investigation. chemrxiv.org

The table below illustrates a hypothetical HTS workflow for a library of this compound derivatives designed for use in organic light-emitting diodes (OLEDs).

| Compound ID | R1 Substituent | R2 Substituent | Photoluminescence Max (nm) | Quantum Yield (%) | Solubility (in Toluene) |

|---|---|---|---|---|---|

| DMPSi-001 | -H | -H | 450 | 35 | Moderate |

| DMPSi-002 | -CF3 | -H | 445 | 42 | High |

| DMPSi-003 | -H | -CN | 465 | 55 | Moderate |

| DMPSi-004 | -OCH3 | -OCH3 | 470 | 68 | Low |

| DMPSi-005 | -NPh2 | -H | 485 | 75 | High |

This strategy accelerates the discovery process, enabling a more efficient exploration of structure-property relationships and increasing the probability of finding novel, high-performance materials based on the this compound framework. umd.educhemrxiv.org

Predictive Design of Functional Derivatives via Advanced Computational Chemistry

Computational chemistry has become an indispensable tool in modern materials science, offering the ability to predict molecular properties before undertaking time-consuming synthesis and experimentation. researchgate.net For this compound, methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can provide deep insights and guide the design of new functional derivatives. researchgate.netnih.gov

Key applications in future research will involve:

Prediction of Electronic and Optical Properties: DFT calculations can accurately predict key parameters that govern optoelectronic performance, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov This information is critical for designing materials with appropriate energy level alignment for efficient charge injection and transport in devices like OLEDs and solar cells. nih.gov TD-DFT can further be used to simulate absorption and emission spectra, helping to predict the color and efficiency of light-emitting materials. uq.edu.au

Rational Design of Novel Structures: By creating virtual libraries of this compound derivatives in silico, researchers can screen for promising candidates based on computationally predicted properties. researchgate.net This predictive capability allows scientists to prioritize the synthesis of molecules that are most likely to succeed, saving significant time and resources. kuleuven.be For example, computations can identify which substituent positions on the phenothiasilin core are most effective for tuning the HOMO-LUMO gap or enhancing charge transfer characteristics. nih.gov

Understanding Structure-Property Relationships: Theoretical calculations can reveal subtle details about molecular geometry, such as the dihedral angle of the central ring and intermolecular packing arrangements, which strongly influence the bulk material properties. nih.govnih.gov This understanding helps to build robust models that connect molecular structure to macroscopic function.

The following table presents an example of how DFT could be used to screen virtual derivatives of this compound for their potential as blue OLED emitters.

| Derivative | Substituent at C3 | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Energy Gap (eV) | Predicted Emission λ (nm) |

|---|---|---|---|---|---|

| DMPSi-H | -H | -5.45 | -2.10 | 3.35 | 462 |

| DMPSi-F | -F | -5.58 | -2.15 | 3.43 | 451 |

| DMPSi-CN | -CN | -5.70 | -2.45 | 3.25 | 478 |

| DMPSi-Ph | -Phenyl | -5.38 | -2.05 | 3.33 | 468 |

| DMPSi-An | -Anthracene | -5.30 | -2.30 | 3.00 | 510 |

By integrating these advanced computational strategies, the development of new materials based on this compound can transition from a trial-and-error process to a predictive, design-oriented science. kuleuven.beoup.com

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 10,10-Dimethylphenothiasilin, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or metal-catalyzed coupling. For example, analogous phenothiazine derivatives are synthesized using Cs₂CO₃ as a base in dimethylformamide (DMF) at 100–155°C . Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), reaction time (12–24 hours), and stoichiometry of substituents (e.g., methyl groups). Post-synthesis purification via column chromatography or recrystallization in ethanol is critical to isolate the product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and symmetry. For instance, methyl group protons appear as singlets at δ ~2.5 ppm .

- X-ray Crystallography : Resolves bond lengths (e.g., C–C: ~1.48 Å) and angles (e.g., C9–C10–H10: 3.3° ± 0.2°) to validate molecular geometry .

- UV-Vis Spectroscopy : Identifies π→π* transitions (e.g., λmax ~300–350 nm) influenced by dimethyl substitution .

Q. What are the common intermediates in the synthesis of this compound, and how are they characterized?

- Methodology : Key intermediates include bis(4-methoxyphenyl)amine and sulfur-bridged precursors. These are characterized via:

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 434.39 for intermediates) .

- Melting Point Analysis : Sharp melting points (e.g., 180–185°C) indicate purity .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields or byproduct formation for this compound?

- Methodology : Discrepancies often arise from side reactions (e.g., over-alkylation). Solutions include:

- In-situ Monitoring : Use thin-layer chromatography (TLC) to track reaction progress.

- Byproduct Identification : LC-MS or GC-MS detects impurities (e.g., mono-methylated derivatives).

- Replication with Controls : Repeat experiments under inert atmospheres (N₂/Ar) to exclude oxidation artifacts .

Q. What computational methods are recommended to study the electronic structure of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., ~3.5 eV) and charge distribution on sulfur/nitrogen atoms .

- Molecular Dynamics (MD) : Simulates π-π stacking distances (e.g., 3.4–3.7 Å) in crystal lattices .

- TD-DFT : Correlates experimental UV-Vis spectra with theoretical transitions .

Q. How to evaluate the stability of this compound under different storage conditions?

- Methodology :

- Accelerated Stability Studies : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV lamps) for 4–12 weeks.

- HPLC Purity Checks : Monitor degradation products (e.g., sulfoxide derivatives) .

- Crystallographic Stability : Compare pre- and post-storage XRD patterns to detect polymorphic changes .

Q. How to resolve discrepancies in biological activity data across studies involving this compound?

- Methodology : Variability may stem from assay conditions (e.g., cell lines, solvent DMSO vs. ethanol). Standardize protocols by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.